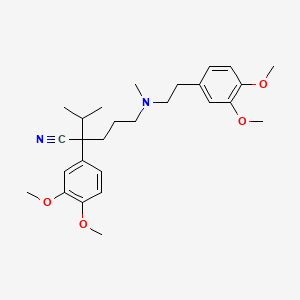
3-Hydroxypregn-5-en-20-one
Übersicht
Beschreibung
3-Hydroxypregn-5-en-20-one, also known as pregnenolone, is an endogenous steroid and precursor in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It has a molecular weight of 316.4776 .
Synthesis Analysis
The synthesis of this compound involves the reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction . The selectivity of the reduction of the conjugated carbonyl group in position 3 of progesterone with sodium borohydride in the presence of cerium(III) chloride (Luche reduction) was demonstrated .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H32O2 . The IUPAC Standard InChI is InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m1/s1 .Wissenschaftliche Forschungsanwendungen
Hormone Metabolism in the Hypothalamus : 3-Hydroxypregn-5-en-20-one is involved in hormonal metabolism in the rat hypothalamus, indicating the presence of specific reductase and dehydrogenase enzymes in this region (Nowak & Karavolas, 1974).
Enzymatic Activity with Steroid Sulphates : The compound has been identified as a substrate for enzymatic reactions involving 20β-hydroxysteroid: NAD oxidoreductase, highlighting its role in steroid metabolism (Pocklington & Jeffery, 1969).
Assay Techniques for Progestins : Research has developed sensitive methods for estimating this compound in biological fluids, aiding in the study of this and related steroids (Wiest, 1967).
Infrared Spectra Analysis : The compound's infrared spectra have been analyzed, providing insights into its chemical structure and properties (Weinman & Weinman, 1965).
Detection in Biological Material : Techniques have been developed for the physical determination of this compound in tissue and blood, showcasing its physiological relevance (Wyngarden et al., 1964).
Presence in Infant Urine : The compound has been detected in the urine of infants shortly after birth, suggesting its biological significance early in life (Masao et al., 1968).
Synthesis and Radiochemical Purity : Methods for synthesizing labeled this compound have been developed, contributing to research tools for hormonal studies (Purdy et al., 1964).
Interference in Fluorometric Assays : Its similarity in fluorescence properties to corticosterone could interfere with certain assays, indicating the need for specificity in steroid hormone measurements (Callard et al., 1965).
Chemical Reactions for Synthesis : Studies have investigated the reactions involved in synthesizing derivatives of this compound, contributing to the field of synthetic chemistry (Liu Yuan-chao, 2008).
Phototransformation Studies : Research has explored the phototransformation of related steroids, providing insights into the chemical behavior of these compounds under specific conditions (Girdhar et al., 2007).
Role in Mammalian Brain : The compound is found in the mammalian brain in various forms, pointing to its potential physiological roles in this organ (Mathur et al., 1993).
Wirkmechanismus
Target of Action
3-Hydroxypregn-5-en-20-one, also known as pregnenolone , primarily targets the Transient Receptor Potential Melastatin (TRPM3) . TRPM3 is a calcium-permeable ion channel that plays a crucial role in various physiological processes .
Mode of Action
The compound acts as an activator of the TRPM3 ion channel . By activating this channel, it allows the flow of calcium ions into the cell, which can trigger various downstream cellular responses .
Biochemical Pathways
This compound is involved in modulating the NMDA mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway . This pathway is crucial for various cellular functions, including cell survival, growth, proliferation, and metabolism .
Result of Action
The activation of TRPM3 by this compound and the subsequent modulation of the AKT/GSK3β signaling pathway can lead to various molecular and cellular effects. For instance, it has been shown to improve schizophrenia and behavioral anomalies .
Eigenschaften
IUPAC Name |
1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBQBCIOKFOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145-13-1 | |
| Record name | pregnenolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pregnenolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

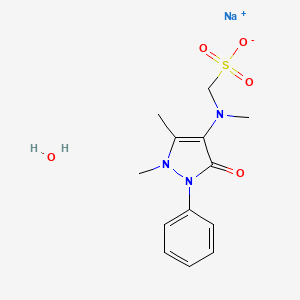
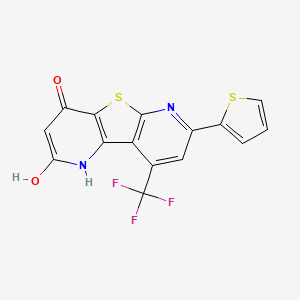


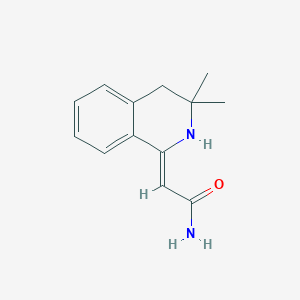
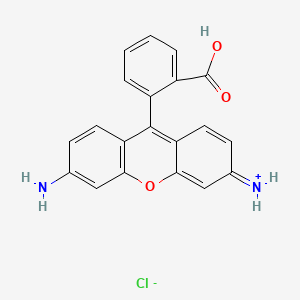
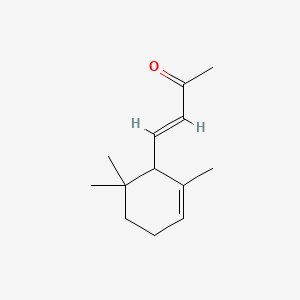

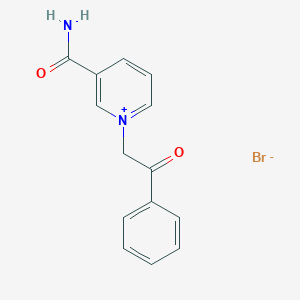
![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)



